- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compoundsSynlett, 2009, (4), 558-561,
Cas no 931-48-6 (Ethynylcyclohexane)

Ethynylcyclohexane structure
상품 이름:Ethynylcyclohexane
Ethynylcyclohexane 화학적 및 물리적 성질
이름 및 식별자
-
- Ethynylcyclohexane
- Cyclohexane, ethynyl-
- Cyclohexylacetylene
- Ethynylcyclohexane (ACI)
- 1-Cyclohexylethyne
- Cyclohexylethyne
- Ethyne, cyclohexyl-
- NS00039526
- CYCLOHEXYL ACETYLENE
- Cyclohexylacetylene, 98%
- C8H12
- F16297
- EINECS 213-236-6
- 931-48-6
- DTXSID30239265
- EN300-192818
- MFCD00001513
- AKOS015888167
- ethynyl-cyclohexane
- AS-47825
- DB-004024
- Z1255457380
- CS-W022720
- Prothizinic acid; Protizinic acid
-
- MDL: MFCD00001513
- 인치: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
- InChIKey: SSDZYLQUYMOSAK-UHFFFAOYSA-N
- 미소: C#CC1CCCCC1
계산된 속성
- 정밀분자량: 108.09400
- 동위원소 질량: 108.094
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 8
- 회전 가능한 화학 키 수량: 0
- 복잡도: 98.5
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 0A^2
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 3.1
실험적 성질
- 색과 성상: 무색 투명 액체
- 밀도: 0.828 g/mL at 25 °C(lit.)
- 비등점: 130-132 °C(lit.)
- 플래시 포인트: 화씨 온도: 64.4°f< br / >섭씨: 18 ° C< br / >
- 굴절률: n20/D 1.4540(lit.)
- 수용성: Immiscible with water.
- PSA: 0.00000
- LogP: 2.19990
- 용해성: 미확정
Ethynylcyclohexane 보안 정보
Ethynylcyclohexane 세관 데이터
- 세관 번호:2902199090
- 세관 데이터:
?? ?? ??:
2902199090개요:
2902199090 기타 환탄화수소\환탄화수소와 환테르펜.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:2.0%.????:30.0%
?? ??:
?? ??, ?? ??
요약:
2902199090 기타 에탄화수소, 에틸렌, 에테르펜.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%
Ethynylcyclohexane 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-10g |
Ethynylcyclohexane |
931-48-6 | 98% | 10g |
¥2040.00 | 2024-04-25 | |
TRC | E939213-500mg |
Ethynylcyclohexane |
931-48-6 | 500mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-192818-0.1g |
ethynylcyclohexane |
931-48-6 | 95% | 0.1g |
$30.0 | 2023-09-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-5g |
Ethynylcyclohexane |
931-48-6 | 98% | 5g |
¥900.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-100mg |
Ethynylcyclohexane |
931-48-6 | 98% | 100mg |
¥67.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-5g |
Ethynylcyclohexane |
931-48-6 | 98% | 5g |
¥1080.00 | 2024-04-25 | |
Oakwood | 237953-25g |
Ethynylcyclohexane |
931-48-6 | 97% | 25g |
$480.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-250mg |
Ethynylcyclohexane |
931-48-6 | 95% | 250mg |
¥378.0 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-234455-1 g |
Cyclohexylacetylene, |
931-48-6 | 1g |
¥346.00 | 2023-07-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-1g |
Ethynylcyclohexane |
931-48-6 | 95% | 1g |
¥748.0 | 2023-01-18 |
Ethynylcyclohexane 합성 방법
합성회로 1
반응 조건
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt
참조
합성회로 2
반응 조건
참조
- Convenient two-step conversion of acid chlorides to terminal alkynesSynlett, 1990, (4),,
합성회로 3
반응 조건
참조
- Product class 8: linear alkynes: synthesis by eliminationScience of Synthesis, 2008, 43, 435-467,
합성회로 4
반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approachTetrahedron Letters, 2000, 41(21), 4007-4009,
합성회로 5
반응 조건
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
참조
- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzeneJournal of the Chemical Society, 1992, (3), 219-20,
합성회로 6
반응 조건
1.1 -
1.2 Catalysts: Iodine
1.2 Catalysts: Iodine
참조
- Acetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
합성회로 7
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C
참조
- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAFTetrahedron Letters, 2008, 49(48), 6794-6796,
합성회로 8
반응 조건
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
참조
- A Practical Preparation of Terminal Alkynes from AldehydesJournal of Organic Chemistry, 2000, 65(6), 1889-1891,
합성회로 9
반응 조건
1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C
참조
- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene sourceOrganic Chemistry Frontiers, 2020, 7(4), 702-708,
합성회로 10
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
참조
- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexeneOrganic Syntheses, 1986, 64, 44-9,
합성회로 11
반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- An Alternative Approach for the Conversion of Aldehydes to Terminal AlkynesJournal of Organic Chemistry, 1999, 64(18), 6918-6920,
합성회로 12
반응 조건
1.1 -
1.2 Reagents: Iodine
1.2 Reagents: Iodine
참조
- Acetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6,
합성회로 13
합성회로 14
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
참조
- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysisChemical Communications (Cambridge, 2022, 58(85), 11937-11940,
합성회로 15
반응 조건
참조
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynesJournal of the Chemical Society, 1994, (10), 1281-4,
합성회로 16
반응 조건
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
참조
- The synthesis and reactions of alkynylboranes and "ate" complexes1976, , ,,
합성회로 17
반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,
합성회로 18
반응 조건
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
참조
- Reductions with samarium(II) iodideOrganic Reactions (Hoboken, 1994, 46,,
합성회로 19
반응 조건
참조
- Reaction of cyclohexylacetylene with lower saturated monobasic acidsZhurnal Obshchei Khimii, 1957, 27, 1185-7,
합성회로 20
반응 조건
참조
- Synthesis of linear alkynes by rearrangementScience of Synthesis, 2008, 43, 469-554,
Ethynylcyclohexane Raw materials
- Cyclohexanone p-Toluenesulfonylhydrazone
- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester
- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate
- Cyclohexane, [(1Z)-2-iodoethenyl]-
- Cyclohexane, (2,2-dibromoethenyl)-
- 1-cyclohexylethan-1-one
- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)
- Lithium Acetylide-ethylenediamine (1:1)
- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-
- Cyclohexane, (2,2-dichloroethenyl)-
- Lithium acetylide(Li(C2H)) (9CI)
Ethynylcyclohexane Preparation Products
Ethynylcyclohexane 관련 문헌
-
1. Azine-N-oxides as effective controlling groups for Rh-catalysed intermolecular alkyne hydroacylationDaniel F. Moseley,Jagadeesh Kalepu,Michael C. Willis Chem. Sci. 2021 12 13068
-
Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948
-
Alexei V. Marchenko,Hélène Gérard,Odile Eisenstein,Kenneth G. Caulton New J. Chem. 2001 25 1244
-
Alessandra Cavarzan,Joost N. H. Reek,Francesco Trentin,Alessandro Scarso,Giorgio Strukul Catal. Sci. Technol. 2013 3 2898
-
Jean Demaison,Natalja Vogt,Rizalina Tama Saragi,Marcos Juanes,Heinz Dieter Rudolph,Alberto Lesarri Phys. Chem. Chem. Phys. 2019 21 19732
931-48-6 (Ethynylcyclohexane) 관련 제품
- 17715-00-3(Prop-2-yn-1-ylcyclohexane)
- 40430-66-8(1-Ethynyladamantane)
- 141345-08-6(4-Cyclohexyl-Butyne)
- 28509-10-6(1-Ethynyl-1-methylcyclohexane)
- 40276-93-5(3-Methyl-1-hexyne)
- 1779815-49-4(methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate)
- 2228176-71-2({1-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylpropan-2-yl}(methyl)amine)
- 941978-19-4(N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2-phenylethane-1-sulfonamide)
- 1183060-60-7(N-(3-ethoxyphenyl)thiolan-3-amine)
- 25506-72-3(Pyridinium, 1-(4-methoxyphenyl)-2,4,6-triphenyl-, perchlorate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane

순결:99%
재다:25g
가격 ($):441.0